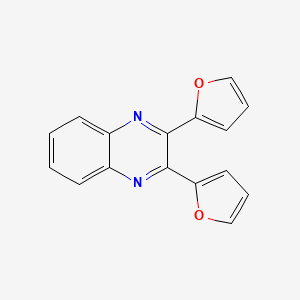

2,3-Di(2-furyl)quinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Chemical Synthesis

Quinoxaline scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active molecules. benthamdirect.comnih.gov These scaffolds are versatile building blocks for the synthesis of compounds with diverse therapeutic properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. benthamdirect.comontosight.aimdpi.combioinfopublication.org The synthetic accessibility and the ability to introduce various functional groups onto the quinoxaline ring system make it a valuable framework for drug discovery and development. rsc.org

The synthesis of quinoxaline derivatives is often achieved through the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. bioinfopublication.orgscispace.com Over the years, numerous synthetic methodologies have been developed to improve yields, simplify procedures, and employ more environmentally friendly conditions. rsc.orgmdpi.comresearchgate.net These advancements have further solidified the importance of the quinoxaline scaffold in modern organic synthesis.

Role of Furan (B31954) Derivatives in Organic Chemistry and Materials Science

Furan and its derivatives are fundamental building blocks in organic chemistry, found in numerous natural products and serving as versatile intermediates for the synthesis of more complex molecules. numberanalytics.comderpharmachemica.com The furan ring is an aromatic system that can participate in various chemical reactions, including electrophilic substitution and cycloaddition. wikipedia.org This reactivity allows for the incorporation of the furan moiety into a wide range of chemical structures.

In materials science, furan derivatives are utilized in the development of novel materials with unique properties. numberanalytics.com They are key components in the synthesis of conjugated polymers for organic electronics, thermosetting resins with high thermal stability and chemical resistance, and biomass-derived polymers. numberanalytics.comnumberanalytics.comresearchgate.netresearchgate.net The advantages of using furan-based materials include the potential for derivation from renewable resources, good solubility, and excellent stacking properties, which are beneficial for applications in organic photovoltaics. nih.gov

Overview of Research Trajectories for Furan-Substituted Quinoxalines

Research into furan-substituted quinoxalines, such as 2,3-di(furan-2-yl)quinoxaline, is driven by the potential synergistic effects arising from the combination of these two important heterocyclic systems. Studies have explored their synthesis, chemical properties, and potential applications.

One significant area of investigation is the synthesis of these compounds. Efficient and environmentally friendly synthetic methods are continuously being sought. For instance, catalyst-free protocols under ultrasound irradiation and the use of mineral fertilizers as heterogeneous catalysts have been reported for the synthesis of quinoxaline derivatives, including those with furan substituents. scispace.comdergipark.org.tr

The photophysical properties of furan-substituted quinoxalines are also of great interest. 2,3-Di(furan-2-yl)quinoxaline, for example, is known to exhibit blue fluorescence and is cell-permeable, making it a candidate for use as a fluorescent dye in biological imaging. medchemexpress.commedchemexpress.com

Furthermore, the biological activity of furan-substituted quinoxalines is an active area of research. The incorporation of furan rings into the quinoxaline scaffold can influence the compound's interaction with biological targets. ontosight.ai For example, derivatives of 2,3-di(furan-2-yl)quinoxaline have been investigated for their potential as antiproliferative agents and as inhibitors of enzymes relevant to diseases like SARS. nih.govrsc.org The synthesis of various analogs allows for the exploration of structure-activity relationships, which is crucial for the development of new therapeutic agents. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(furan-2-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c1-2-6-12-11(5-1)17-15(13-7-3-9-19-13)16(18-12)14-8-4-10-20-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUROSQCXMKHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284711 | |

| Record name | 2,3-di(2-furyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57490-73-0 | |

| Record name | NSC38592 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-di(2-furyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Di Furan 2 Yl Quinoxaline and Its Advanced Derivatives

Classical and Conventional Condensation Approaches

Conventional methods for synthesizing quinoxalines predominantly rely on the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This approach has been a cornerstone of quinoxaline (B1680401) chemistry for over a century.

The most fundamental and widely practiced method for synthesizing quinoxaline derivatives is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. semanticscholar.orgencyclopedia.pub This reaction, first reported by Korner and Hinsberg in 1884, forms the basis for the synthesis of a vast array of quinoxaline derivatives. encyclopedia.pub For the specific synthesis of 2,3-di(furan-2-yl)quinoxaline, the reaction involves the condensation of an o-phenylenediamine (B120857) with furil (B128704), which is 1,2-di(furan-2-yl)ethane-1,2-dione. scispace.comnih.gov

This reaction is versatile and can be carried out under various conditions, including in different solvent systems and at different temperatures, often with the use of a catalyst to improve reaction rates and yields. semanticscholar.orgacademie-sciences.fr The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through nucleophilic attack of the amino groups on the carbonyl carbons, followed by dehydration to yield the stable aromatic quinoxaline ring. The reaction's simplicity and the ready availability of starting materials make it a preferred route. semanticscholar.orgnih.gov For instance, derivatives such as 2,3-di(furan-2-yl)-6-methylquinoxaline have been synthesized through the condensation of 4-methyl-1,2-phenylenediamine with furil. scispace.comdergipark.org.tr

In a move towards more environmentally friendly synthetic processes, high-temperature water (HTW) has been utilized as a solvent for quinoxaline synthesis. tuwien.at This approach often eliminates the need for volatile organic solvents and toxic catalysts. thieme-connect.de The synthesis of 2,3-diarylquinoxalines has been successfully achieved in high-temperature water, with reaction times as short as 10 to 30 minutes at temperatures ranging from 150–230 °C. thieme-connect.deresearchgate.netd-nb.info

This method has been shown to be highly practical, providing target quinoxalines in high yields. d-nb.info The process can be accelerated by the addition of a small amount of acetic acid (5% HOAc), reducing reaction times to approximately 10 minutes. d-nb.info A significant advantage of this protocol is the ease of product separation; the relatively non-polar quinoxaline products phase-separate from water upon cooling and can be collected by simple filtration. tuwien.at Researchers have demonstrated that even hydrochloride salts of o-phenylenediamine can be used directly, serving as both the amine source and an in-situ acid catalyst, which speeds up the reaction. d-nb.info This hydrothermal synthesis (HTS) has been extended to the one-pot deprotection of Boc-protected diamines followed by quinoxaline ring formation, all within the hot water medium. d-nb.info

Table 1: Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water

| Reactants | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1,2-Diarylketones and 3,4-Diaminobenzoic acid | 150-230 | 5-30 | 65-98 | thieme-connect.deresearchgate.net |

| o-Phenylenediamine and Benzil (with 5% HOAc) | 230 | 10 | 75 | researchgate.net |

| 1,2-Diarylketones and Methyl 3,4-diaminobenzoate | 230 | 10 | 85 (ester) | thieme-connect.com |

The condensation reaction to form 2,3-di(furan-2-yl)quinoxaline is frequently performed in various organic solvents. The choice of solvent can influence reaction time, temperature, and product yield. Commonly used solvents include ethanol (B145695), acetic acid, and toluene (B28343). nih.govnih.govrsc.org

Reactions are often carried out under reflux conditions to drive the condensation to completion. For example, the synthesis of advanced derivatives like 2,3-bis(furan-2-yl)-6-(3-N,N-diethyl carbamoyl-piperidine) carbamoyl (B1232498) amino quinoxaline begins with the condensation of furil with the appropriate o-phenylenediamine derivative under reflux in ethanol or a mixture of acetic acid and sodium acetate. nih.govrsc.org In some protocols, the reaction proceeds efficiently at room temperature without the need for heating. An eco-friendly method describes the synthesis of quinoxaline derivatives by stirring the reactants in methanol (B129727) at ambient temperature, with purification achieved by simple chromatography. primescholars.com Ultrasound irradiation has also been employed to facilitate the reaction in ethanol at room temperature, yielding 2,3-di-(furan-2-yl)quinoxaline in a short time. scispace.comscielo.br

Table 2: Synthesis of 2,3-Di(furan-2-yl)quinoxaline in Organic Solvents

| Solvent | Conditions | Time | Yield (%) | Reference |

| Ethanol | Reflux | - | 85-99 | nih.gov |

| Ethanol/Acetic Acid | Reflux | - | - | rsc.org |

| Methanol | Room Temperature | - | - | primescholars.com |

| Ethanol | Ultrasound (22-25 °C) | 60 min | 99 | scispace.comscielo.br |

| Toluene | Room Temperature | 120 min | - | nih.gov |

Catalytic Synthesis Strategies

To enhance the efficiency and mildness of quinoxaline synthesis, various catalytic systems have been developed. These catalysts often lead to shorter reaction times, higher yields, and more environmentally friendly procedures.

Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture by filtration and often reused, making the process more economical and sustainable. dergipark.org.tr Several heterogeneous catalysts have been reported for the synthesis of quinoxalines via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. nih.gov

Examples of such catalysts include mineral fertilizers like monoammonium phosphate (B84403) (MAP) and diammonium phosphate (DAP), which have been shown to effectively catalyze the reaction at room temperature in ethanol, affording products in excellent yields (89-99%) within minutes. dergipark.org.tr These catalysts were found to be recyclable for up to six cycles with only a minor loss in activity. dergipark.org.tr Other reported heterogeneous catalysts include nanostructured pyrophosphates (Na2PdP2O7) and mesoporous materials like MCM-41 supporting mixed metal oxides. nih.govchim.it

A particularly effective class of heterogeneous catalysts for quinoxaline synthesis is alumina-supported heteropolyoxometalates (HPAs). nih.govnih.gov These materials combine the strong Brønsted acidity and oxidizing capabilities of HPAs with the high surface area and stability of alumina (B75360) as a support. researchgate.net

Researchers have reported the use of molybdophosphovanadates supported on commercial alumina cylinders for the synthesis of quinoxaline derivatives. nih.govnih.govresearchgate.net The catalysts, prepared by incipient wetness impregnation, facilitate the condensation of o-phenylenediamine and a 1,2-dicarbonyl compound in toluene at room temperature. nih.govresearchgate.net High yields of quinoxalines were obtained under these mild, heterogeneous conditions. nih.gov Specifically, CuH2PMo11VO40 supported on alumina demonstrated high catalytic activity. nih.gov The use of these catalysts avoids the need for high temperatures or strong acid catalysts in solution, and the catalyst can be recovered and reused. nih.govgrowingscience.com

Table 3: Quinoxaline Synthesis using Alumina-Supported Heteropolyoxometalates

| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| AlCuMoVP | o-phenylenediamine, Benzil | Toluene | 25 | 2 | 92 | nih.gov |

| AlFeMoVP | o-phenylenediamine, Benzil | Toluene | 25 | 2 | 80 | nih.gov |

Application of Heterogeneous Catalysts

Phosphate-Based Catalysts (MAP, DAP, TSP)

Phosphate-based fertilizers, such as monoammonium phosphate (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP), have been successfully employed as heterogeneous catalysts for the synthesis of quinoxaline derivatives. dergipark.org.trsemanticscholar.org This method presents an eco-friendly and cost-effective approach to the synthesis of compounds like 2,3-di(furan-2-yl)quinoxaline. dergipark.org.trresearchgate.net

The reaction involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound in the presence of a small amount of the phosphate catalyst. dergipark.org.tr Studies have shown that these catalysts can afford excellent yields of the desired products at ambient temperatures. dergipark.org.tr A key advantage of this methodology is the ability to recover and recycle the catalyst by simple filtration, with the catalysts retaining their activity for multiple cycles with only a slight decrease in yield. dergipark.org.tr For instance, the synthesis of various quinoxaline derivatives using MAP, DAP, and TSP in ethanol at room temperature has been reported to produce high to excellent yields (89-99%) in short reaction times (2-4 minutes). dergipark.org.tr

The general procedure involves stirring a mixture of the 1,2-diamine, 1,2-dicarbonyl compound, and the phosphate catalyst in a solvent like ethanol at room temperature. dergipark.org.tr The solid product can then be isolated by filtration after dissolving it in hot ethanol to separate the catalyst. dergipark.org.tr

Table 1: Synthesis of Quinoxaline Derivatives using Phosphate-Based Catalysts dergipark.org.tr

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| MAP | Ethanol | Room Temp. | 83-99 |

| DAP | Ethanol | Room Temp. | 80-99 |

| TSP | Ethanol | Room Temp. | 86-99 |

Yields are for a variety of quinoxaline derivatives under optimized conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules, including advanced derivatives of 2,3-di(furan-2-yl)quinoxaline.

Buchwald-Hartwig Coupling Procedures

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. organic-chemistry.org This reaction is particularly useful for synthesizing amine derivatives of quinoxalines. researchgate.netresearchgate.net The process typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org

This methodology has been successfully applied to create donor-acceptor type molecules where the quinoxaline core acts as the acceptor and an amine moiety serves as the donor. researchgate.netresearchgate.net For instance, new donor-acceptor compounds based on a 2,3-di(thiophen-2-yl)quinoxaline core have been synthesized by employing the Buchwald-Hartwig coupling reaction. researchgate.net Similarly, this reaction has been used to prepare 2,3-di(pyridin-2-yl)quinoxaline amine derivatives. researchgate.net The resulting compounds often exhibit interesting photophysical and electrochemical properties, making them suitable for applications in organic electronics. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide or triflate. mdpi.com This reaction is widely used to synthesize biaryl compounds and has been applied to the synthesis of quinoxaline derivatives. mdpi.com

For example, the Suzuki-Miyaura coupling has been used to synthesize novel donor-acceptor compounds based on an indolo[2,3-b]naphtho[2,3-f]quinoxaline core by reacting a bromo-substituted quinoxaline derivative with an aryl boronic acid. researchgate.net The reaction conditions for Suzuki-Miyaura coupling of heteroaryltrifluoroborates have been optimized, demonstrating efficient coupling of furan-2-yltrifluoroborate with various aryl halides. acs.org This suggests that similar strategies could be employed to introduce furan-2-yl groups onto a pre-functionalized quinoxaline scaffold or to further functionalize a 2,3-di(furan-2-yl)quinoxaline core.

Molybdenum(VI) Complex Promoted Syntheses

Dioxomolybdenum(VI) complexes have been shown to be effective catalysts for the synthesis of quinoxalines. raco.cat A Schiff base dioxomolybdenum(VI) complex, [MoO2(ONO)]2, has been used to catalyze the condensation of o-phenylenediamine with benzoins at room temperature. raco.cat This method offers several advantages, including mild reaction conditions, low catalyst loading (0.5 mol%), and good yields of the quinoxaline products. raco.cat The proposed mechanism involves a series of steps including dehydration, cyclization, and oxidation, all facilitated by the molybdenum complex. raco.cat

Green Chemistry Approaches in 2,3-Di(furan-2-yl)quinoxaline Synthesis

Green chemistry principles are increasingly being applied to the synthesis of quinoxalines to develop more environmentally benign and sustainable methods. researchgate.net Key aspects of these approaches include the use of non-toxic and recyclable catalysts, safer solvents like water or ethanol, and energy-efficient reaction conditions. researchgate.netacademie-sciences.frarabjchem.org

The use of phosphate-based fertilizers as heterogeneous catalysts is a prime example of a green synthetic method. dergipark.org.trsemanticscholar.org These catalysts are inexpensive, readily available, and can be easily separated from the reaction mixture and reused. dergipark.org.tr The reactions are often carried out at room temperature, which reduces energy consumption. dergipark.org.tr

Another green approach is the use of water as a solvent. academie-sciences.frresearchgate.net Water is a non-toxic, non-flammable, and inexpensive solvent. The synthesis of quinoxaline derivatives has been successfully carried out in water at room temperature using catalysts like pentafluorophenylammonium triflate. academie-sciences.fr The reaction often results in the precipitation of the product, simplifying the work-up procedure. academie-sciences.fr

Furthermore, the use of polymer-supported catalysts, such as polymer-supported sulphanilic acid, provides a heterogeneous catalytic system that allows for easy recovery and recycling of the catalyst. arabjchem.org This method has been used for the synthesis of quinoxaline derivatives in ethanol, affording excellent yields. arabjchem.org

Table 2: Comparison of Green Synthesis Approaches for Quinoxalines

| Method | Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Phosphate-Based Catalysis | MAP, DAP, TSP | Ethanol | Inexpensive, recyclable catalyst, room temperature. dergipark.org.trsemanticscholar.org |

| Aqueous Synthesis | Pentafluorophenylammonium triflate | Water | Non-toxic solvent, room temperature, simple work-up. academie-sciences.fr |

| Polymer-Supported Catalysis | Polymer-supported sulphanilic acid | Ethanol | Recyclable catalyst, high yields. arabjchem.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. For quinoxaline synthesis, it offers significant advantages, including drastically reduced reaction times, often from hours to minutes, and improved yields. sapub.orgjocpr.com

The condensation of o-phenylenediamine derivatives with α-dicarbonyl compounds like furil proceeds efficiently under microwave irradiation. sapub.org One specific method involves the reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound in the presence of magnesium bromide etherate (MgBr₂·OEt₂) under microwave conditions. This approach has been successfully used to produce derivatives such as (2,3-di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone. jocpr.com The use of microwave energy in a solvent like ethanol facilitates a pure product without extensive purification, highlighting the efficiency and clean nature of this methodology. sapub.org

Table 1: Microwave-Assisted Synthesis of a 2,3-di(furan-2-yl)quinoxaline Derivative

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (4-benzoyl-1,2-phenylenediamine) and Furil | MgBr₂·OEt₂, Microwave | (2,3-di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone | Good | jocpr.com |

| o-phenylenediamine and Furil | Ethanol, Microwave | 2,3-di(furan-2-yl)quinoxaline | High | sapub.org |

Interactive Table

Aqueous Medium Reactions

The use of water as a reaction medium aligns with the principles of green chemistry, offering an environmentally benign alternative to volatile organic solvents. Several effective methods for synthesizing 2,3-di(furan-2-yl)quinoxaline in aqueous systems have been developed.

One notable method employs tetraethylammonium (B1195904) bromate (B103136) in water, facilitating the condensation of 1,2-diketones and 1,2-diamines. This system provides short reaction times, an easy workup, and high yields for compounds like 2,3-di(furan-2-yl)quinoxaline. researchgate.net Another approach utilizes phenol (B47542) as a catalyst in an ethanol-water mixture (7:3 ratio) at room temperature, which leads to the formation of pure crystalline product upon completion. rsc.org Furthermore, high-temperature water (HTW) has been effectively used, particularly for synthesizing carboxylic acid derivatives, as it can obviate the need for strong acids or toxic catalysts. researchgate.net

Table 2: Synthesis of 2,3-di(furan-2-yl)quinoxaline in Aqueous Media

| Reactants | Catalyst/Solvent System | Yield | Reference |

|---|---|---|---|

| o-phenylenediamine and Furil | Tetraethylammonium bromate / Water | High | researchgate.net |

| o-phenylenediamine and Furil | Phenol / Ethanol:Water (7:3) | 90% | rsc.org |

| 3,4-diaminobenzoic acid and Furil | High-Temperature Water (150-230 °C) | up to 75% | thieme-connect.com |

Interactive Table

Recyclable Catalyst Systems

The development of recyclable catalysts is crucial for sustainable chemical manufacturing. Several heterogeneous and homogeneous recyclable catalytic systems have been successfully applied to the synthesis of 2,3-di(furan-2-yl)quinoxaline and its derivatives.

Phosphate-based mineral fertilizers such as monoammonium phosphate (MAP), diammonium phosphate (DAP), and triple superphosphate (TSP) have been employed as efficient, low-cost, and recyclable heterogeneous catalysts. dergipark.org.tr In the synthesis of 2,3-di(furan-2-yl)-6-methylquinoxaline, these catalysts can be recovered by simple filtration and reused for up to six cycles with only a minor loss in activity. dergipark.org.tr

Another effective recyclable system involves a dicationic acidic ionic liquid. This catalyst promotes the reaction in water at room temperature and can be reused at least five times without a significant drop in its catalytic performance, affording products like 2,3-di-(furan-2-yl)-6-methylquinoxaline in high yields. ijcce.ac.ir

Table 3: Performance of Recyclable Catalysts

| Catalyst | Substrate | Reusability | Yield (initial run) | Reference |

|---|---|---|---|---|

| MAP, DAP, TSP | 4-methylbenzene-1,2-diamine and Furil | Up to 6 cycles | 89-99% | dergipark.org.tr |

| Dicationic Ionic Liquid | 4-methylbenzene-1,2-diamine and Furil | At least 5 cycles | 95% | ijcce.ac.ir |

Interactive Table

Specific Precursor Transformations and Derivatization Routes

The synthesis of functionalized and advanced derivatives of 2,3-di(furan-2-yl)quinoxaline often involves specific starting materials or multi-step sequential reactions to build molecular complexity.

Synthesis from Furan-2-carbaldehyde and Related Furan (B31954) Derivatives

The key precursor for introducing the di-furan motif is furil, which is a 1,2-dicarbonyl compound. Furil is typically synthesized from furan-2-carbaldehyde (furfural). rsc.org Once obtained, furil undergoes a condensation reaction with an appropriate o-phenylenediamine. researchgate.net This reaction is the most common and direct method for creating the 2,3-di(furan-2-yl)quinoxaline core. rsc.orgraco.cat For instance, the reaction between furil and o-phenylenediamine in an ethanol-water mixture provides a straightforward route to the parent compound. rsc.org

Routes from 3,4-Diaminobenzoic Acid

To introduce a carboxylic acid functionality onto the quinoxaline core, 3,4-diaminobenzoic acid is used as the diamine precursor. This is particularly valuable for creating derivatives with potential for further chemical modification. The reaction of 3,4-diaminobenzoic acid with furil in high-temperature water (HTW) has been studied extensively to produce 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid. researchgate.netthieme-connect.com A significant challenge in this synthesis is the competing decarboxylation reaction, which yields the non-carboxylated analogue. thieme-connect.com Research has focused on optimizing reaction parameters such as temperature and time to maximize the yield of the desired carboxylic acid while minimizing the formation of the decarboxylated side product. thieme-connect.comthieme-connect.com At 230 °C, the inherent acidity of the 3,4-diaminobenzoic acid was found to be sufficient to catalyze the quinoxaline formation. thieme-connect.com

Sequential Methodologies for Functionalized Quinoxalines

Sequential or multi-step synthetic strategies allow for the construction of highly functionalized quinoxaline derivatives that are not accessible through direct condensation. These methods involve the initial formation of a quinoxaline core, followed by subsequent reactions to modify or extend the structure.

A clear example is a two-step sequence starting with the synthesis of 2,3-di(furan-2-yl)-6-nitroquinoxaline, which is achieved by reacting furil with 4-nitrobenzene-1,2-diamine. rsc.org The nitro group on the quinoxaline ring can then be chemically transformed. For example, it can be reduced to an amino group, which subsequently reacts with an isocyanate to yield a complex urea (B33335) derivative, 1-(4-bromophenyl)-3-(2,3-di(furan-2-yl)quinoxalin-6-yl)urea. rsc.org

More advanced sequential methods include the controlled, stepwise synthesis of oligomers using Wittig coupling. bohrium.com This involves creating an aldehyde functional group on a quinoxaline monomer and coupling it with a phosphonium (B103445) salt of another quinoxaline unit, enabling the systematic elongation of a molecular chain. bohrium.com

Tandem Oxidative Azidation/Cyclization Processes

The tandem oxidative azidation/cyclization of N-arylenamines represents an innovative and efficient approach for the construction of quinoxaline rings. This method facilitates the consecutive formation of two carbon-nitrogen bonds in a single operation, utilizing readily available starting materials.

In 2016, a novel method was developed for the synthesis of quinoxaline derivatives from N-arylenamines and trimethylsilyl (B98337) azide (B81097) (TMSN₃). acs.orgfigshare.com This process involves two oxidative C-N bond-forming events in a tandem sequence, using (diacetoxyiodo)benzene (B116549) as the oxidant. acs.orgfigshare.com

The proposed reaction mechanism commences with the oxidative azidation of the N-arylenamine to form a vinyl azide intermediate. acs.org Subsequent oxidation of this intermediate generates an iminyl radical, which then undergoes cyclization to yield the quinoxaline product. acs.org This radical cyclization to form the quinoxaline ring system is a key step in this synthetic strategy. acs.org The reaction proceeds rapidly under mild conditions, making it a practical route for synthesis. acs.org

The scope of this reaction has been explored with various substituted N-arylenamines, demonstrating its utility in generating a library of quinoxaline derivatives. Below is a table summarizing the outcomes with different substrates under optimized reaction conditions.

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | H | Ph | H | 2,3-diphenylquinoxaline (B159395) | 85 |

| 2 | Me | Ph | H | 6-methyl-2,3-diphenylquinoxaline | 82 |

| 3 | OMe | Ph | H | 6-methoxy-2,3-diphenylquinoxaline | 78 |

| 4 | F | Ph | H | 6-fluoro-2,3-diphenylquinoxaline | 75 |

| 5 | Cl | Ph | H | 6-chloro-2,3-diphenylquinoxaline | 72 |

| 6 | H | Me | Me | 2,3-dimethylquinoxaline | 65 |

| 7 | H | -(CH₂)₄- | 2,3-tetramethylenequinoxaline | 70 |

Data sourced from studies on tandem oxidative azidation/cyclization of N-arylenamines. acs.org

Despite its advantages, this protocol has some limitations in its substrate scope, and further research is ongoing to broaden its applicability. acs.org

More recently, an electrochemical-oxidation-induced intramolecular annulation has been developed for quinoxaline synthesis. rsc.orgrsc.org This method also employs N-arylenamines and TMSN₃ but avoids the need for transition metal catalysts and chemical oxidants, aligning with the principles of green chemistry. rsc.orgrsc.org The reaction is carried out in an undivided electrolytic cell under mild conditions. rsc.orgdntb.gov.ua

This electrochemical approach offers good functional group compatibility and provides moderate to good yields of the quinoxaline products. dntb.gov.ua A copper-catalyzed version of this electrochemical azidation and denitrogenative annulation has also been reported, requiring only a catalytic amount of CuCl₂. beilstein-journals.org In this variant, the reaction proceeds via the formation of a vinyl azide intermediate, which then undergoes denitrogenation to form a Cu(II) iminyl complex. beilstein-journals.org This complex is then oxidized to a Cu(III) iminyl species, which generates an iminyl radical that cyclizes to the final quinoxaline product. beilstein-journals.org

The following table presents a selection of quinoxaline derivatives synthesized using the metal-free electrochemical method.

| Entry | R¹ | R² | R³ | Product | Yield (%) |

| 1 | H | Ph | H | 2,3-diphenylquinoxaline | 75 |

| 2 | Me | Ph | H | 6-methyl-2,3-diphenylquinoxaline | 72 |

| 3 | OMe | Ph | H | 6-methoxy-2,3-diphenylquinoxaline | 68 |

| 4 | Br | Ph | H | 6-bromo-2,3-diphenylquinoxaline | 70 |

| 5 | H | Et | Et | 2,3-diethylquinoxaline | 60 |

Data sourced from studies on the electrochemical tandem oxidative azidation and intramolecular cyclization. rsc.orgrsc.org

While the synthesis of 2,3-di(furan-2-yl)quinoxaline has not been explicitly described using these tandem oxidative azidation/cyclization methods, the successful application with a range of other substituents suggests that it could be a viable, yet unexplored, synthetic route for this particular compound and its derivatives.

Reaction Chemistry and Chemical Transformations of 2,3 Di Furan 2 Yl Quinoxaline

Oxidation Reactions of Furan (B31954) Moieties

The furan rings attached at the 2- and 3-positions of the quinoxaline (B1680401) core are susceptible to oxidative cleavage, a characteristic reaction of furan systems. This transformation provides a pathway to novel derivatives where the furan heterocycles are converted into other functional groups.

The oxidation of the furan moieties in 2,3-di(furan-2-yl)quinoxaline derivatives can lead to the formation of furanones. This type of reaction converts the aromatic furan ring into a lactone structure. While specific examples detailing the oxidation of the parent 2,3-di(furan-2-yl)quinoxaline are not extensively documented in the reviewed literature, the transformation is a known potential reaction for this class of compounds. Common oxidizing agents are employed for this purpose.

| Reagent | Product Type | Reference |

| Hydrogen Peroxide | Furanone Derivative | |

| m-Chloroperbenzoic acid (m-CPBA) | Furanone Derivative |

Reduction Reactions of the Quinoxaline Core

The pyrazine (B50134) ring of the quinoxaline nucleus is electron-deficient and can be readily reduced to yield dihydro- or tetrahydroquinoxaline derivatives. The choice of reducing agent plays a crucial role in determining the extent of the reduction.

The quinoxaline core of 2,3-di(furan-2-yl)quinoxaline and its analogues can be reduced to form the corresponding 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. This transformation saturates the pyrazine ring, altering the geometry and electronic properties of the molecule. Several reducing agents can accomplish this, with varying degrees of efficiency and stereoselectivity. researchgate.net For instance, borane (B79455) in tetrahydrofuran (B95107) (THF) is known to rapidly reduce substituted quinoxalines to their tetrahydro-derivatives in high yields. researchgate.net Lithium aluminum hydride (LiAlH₄) is also an effective reagent for this reduction, often yielding the cis-tetrahydro derivative stereospecifically. researchgate.netsapub.orgresearchgate.net The use of sodium borohydride (B1222165) is more nuanced; in ethanol (B145695), it is slow and inefficient for 2,3-disubstituted quinoxalines, but its reactivity is enhanced in an acidic medium like acetic acid, albeit with potentially lower yields. researchgate.net

| Reagent | Solvent | Product | Reference |

| Borane | Tetrahydrofuran (THF) | 1,2,3,4-Tetrahydroquinoxaline derivative | researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Ether or THF | 1,2,3,4-Tetrahydroquinoxaline derivative | researchgate.netsapub.orgresearchgate.net |

| Sodium Borohydride | Acetic Acid | 1,2,3,4-Tetrahydroquinoxaline derivative | researchgate.net |

Substitution Reactions on the Quinoxaline Ring

While direct electrophilic or nucleophilic substitution on the carbon atoms of the core quinoxaline ring is possible, a more common and versatile strategy for functionalization involves reactions of substituent groups already attached to the ring. For derivatives of 2,3-di(furan-2-yl)quinoxaline bearing a functional handle, such as a carboxylic acid or an amine group (commonly at the 6-position), a wide range of derivatives can be accessed through standard organic transformations.

Derivatives of 2,3-di(furan-2-yl)quinoxaline that contain a carboxylic acid group can undergo esterification. The reaction of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid with alcohols in the presence of an acid catalyst yields the corresponding esters. sapub.org This reaction is a standard method for modifying the carboxylic acid moiety to modulate properties such as solubility and bioavailability in medicinal chemistry contexts.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2,3-Bis(bromomethyl)quinoxaline-6-carboxylic acid | Methanol (B129727) | H₂SO₄ (catalyst) | Methyl 2,3-bis(bromomethyl)quinoxaline-6-carboxylate | sapub.org |

| 2,3-Bis(bromomethyl)quinoxaline-6-carboxylic acid | Ethanol | H₂SO₄ (catalyst) | Ethyl 2,3-bis(bromomethyl)quinoxaline-6-carboxylate | sapub.org |

Amidation is a key transformation for creating a diverse library of compounds from 2,3-di(furan-2-yl)quinoxaline precursors. This can be achieved via two primary routes: the coupling of a quinoxaline-carboxylic acid with an amine, or the reaction of a quinoxaline-amine with an acyl chloride or carboxylic acid.

The synthesis of amide derivatives from 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid involves the use of peptide coupling agents. Reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) are used to facilitate the formation of an amide bond with various amines. rsc.org

Alternatively, starting from 6-amino-2,3-di(furan-2-yl)quinoxaline, amides can be formed by treatment with acyl chlorides in the presence of a base like pyridine. frontiersin.org This method provides a direct route to N-acylated quinoxaline derivatives.

| Quinoxaline Precursor | Reagent(s) | Product Class | Reference |

| 2,3-Di(furan-2-yl)quinoxaline-6-carboxylic acid | Various amines, PyBOP or TBTU, DIPEA | 6-(Amide-functionalized) quinoxaline derivatives | rsc.org |

| 6-Amino-2,3-di(furan-2-yl)quinoxaline | Acyl chlorides, Pyridine | 6-(N-acylamino)quinoxaline derivatives | frontiersin.org |

| 6-Amino-2,3-di(furan-2-yl)quinoxaline | N,N-diethylnipecotamide, Triphosgene, Triethylamine | 2,3-di(furan-2-yl)-6-(3-N,N-diethyl carbamoyl-piperidine) carbamoyl (B1232498) amino quinoxaline | rsc.org |

General Reaction Mechanisms in Derivatization

The chemical derivatization of the 2,3-di(furan-2-yl)quinoxaline scaffold is a key strategy for modulating its physicochemical and biological properties. The reaction mechanisms for creating these derivatives primarily involve transformations of functional groups appended to the quinoxaline core, with the furan rings also presenting sites for potential modification. The most common approaches rely on nucleophilic reactions of precursor molecules, such as amino or carboxylic acid derivatives of the parent compound.

Nucleophilic Reactions on a Functionalized Quinoxaline Core

A highly effective and widely used strategy for generating diverse libraries of 2,3-di(furan-2-yl)quinoxaline analogs involves the chemical manipulation of functional groups on the quinoxaline ring. This typically begins with the synthesis of a key intermediate, such as 6-amino-2,3-di(furan-2-yl)quinoxaline or 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid. These intermediates serve as versatile platforms for a host of subsequent chemical transformations.

The 6-amino derivative is commonly prepared via the reduction of 6-nitro-2,3-di(furan-2-yl)quinoxaline, often using hydrogen gas over a palladium on carbon (Pd/C) catalyst. nih.gov The resulting primary amine is a potent nucleophile and provides a reactive handle for several derivatization reactions:

Urea (B33335) and Thiourea (B124793) Synthesis: The nucleophilic amino group can readily attack the electrophilic carbon atom of isocyanates or isothiocyanates. This condensation reaction yields a wide array of urea and thiourea derivatives, respectively. nih.gov

Amide Synthesis: Acylation of the amino group to form amides is another common derivatization pathway. This can be achieved by reaction with a carboxylic acid using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as Diisopropylethylamine (DIPEA). nih.gov Alternatively, coupling can occur with various amines after first converting a precursor like 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid for reaction with coupling agents such as PyBOP or TBTU. nih.gov

Isocyanate Formation: The amine can be transformed into a highly reactive isocyanate intermediate, for instance by using triphosgene. This intermediate, 2,3-di(furan-2-yl)-6-isocyanate quinoxaline, serves as a powerful electrophile for subsequent reactions with various nucleophiles to form derivatives. nih.gov

Electrophilic Substitution on Furan Rings

The furan ring is an electron-rich aromatic system, making it inherently susceptible to electrophilic substitution. chemicalbook.com Due to resonance stabilization of the intermediate carbocation, electrophilic attack is strongly favored at the C2 and C5 positions. chemicalbook.comquora.com In the context of 2,3-di(furan-2-yl)quinoxaline, this would correspond to the position on each furan ring furthest from the quinoxaline core. While this reactivity is a fundamental characteristic of furan, derivatization of the title compound via this mechanism is less frequently employed in medicinal chemistry campaigns compared to the functionalization of the quinoxaline ring. matanginicollege.ac.in However, other reactions targeting the furan rings, such as oxidation to furanones, can occur under specific conditions.

The table below summarizes the primary reaction mechanisms used in the derivatization of 2,3-di(furan-2-yl)quinoxaline.

Table 1: Summary of General Derivatization Reaction Mechanisms

| Reaction Type | Reagent Class | Functional Group Targeted | Mechanism | Resulting Derivative Class |

| Urea Formation | Isocyanates | Amine | Nucleophilic Addition | Urea Analogs |

| Thiourea Formation | Isothiocyanates | Amine | Nucleophilic Addition | Thiourea Analogs |

| Amide Formation | Carboxylic Acids + Coupling Agents (e.g., EDC, PyBOP) | Amine | Nucleophilic Acyl Substitution | Amide Analogs |

| Amide Formation | Amines + Coupling Agents (e.g., TBTU) | Carboxylic Acid | Nucleophilic Acyl Substitution | Amide Analogs |

| Isocyanate Formation | Phosgene Derivatives (e.g., Triphosgene) | Amine | Nucleophilic Substitution | Isocyanate Intermediate |

Advanced Spectroscopic and Structural Elucidation of 2,3 Di Furan 2 Yl Quinoxaline

Vibrational Spectroscopy

Vibrational spectroscopy is a key analytical tool for identifying the functional groups and bonding arrangements within a molecule.

FTIR spectroscopy of 2,3-di(furan-2-yl)quinoxaline reveals characteristic absorption bands that confirm its molecular structure. The spectra typically show aromatic C-H stretching vibrations, C=N and C=C stretching from the quinoxaline (B1680401) and furan (B31954) rings, and C-O-C stretching of the furan moieties.

Key reported FTIR peaks (in cm⁻¹) for 2,3-di(furan-2-yl)quinoxaline include:

3116-3106 cm⁻¹: Attributed to the C-H stretching vibrations of the furan rings. raco.cat

1687 cm⁻¹: Corresponding to the C=N stretching of the quinoxaline ring. sci-hub.se

1614-1566 cm⁻¹: Aromatic ring stretching (C=C) of both the quinoxaline and furan rings. raco.catsci-hub.se

1485-1448 cm⁻¹: Further evidence of aromatic ring stretching. raco.cat

1336-1333 cm⁻¹: C-N stretching vibrations within the quinoxaline system. raco.cat

1280-1074 cm⁻¹: Characteristic C-O-C stretching of the furan rings. sci-hub.se

1171 cm⁻¹: C-H in-plane bending vibrations. raco.cat

Table 1: FTIR Spectral Data for 2,3-di(furan-2-yl)quinoxaline

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Furan C-H Stretch | 3116-3106 | raco.cat |

| Quinoxaline C=N Stretch | 1687 | sci-hub.se |

| Aromatic C=C Stretch | 1614-1566 | raco.catsci-hub.se |

| Aromatic Ring Stretch | 1485-1448 | raco.cat |

| Quinoxaline C-N Stretch | 1336-1333 | raco.cat |

| Furan C-O-C Stretch | 1280-1074 | sci-hub.se |

| C-H In-plane Bend | 1171 | raco.cat |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon atomic environments within the molecule.

The ¹H NMR spectrum of 2,3-di(furan-2-yl)quinoxaline, typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), displays distinct signals for the protons of the quinoxaline and furan rings.

In CDCl₃, the protons of the quinoxaline ring typically appear as two multiplets in the downfield region. One multiplet, a doublet of doublets, is observed around δ 8.10-8.19 ppm, while the other appears at approximately δ 7.72-7.85 ppm. raco.catrasayanjournal.co.inscispace.com The furan ring protons also show characteristic signals: a multiplet for the proton at position 5 of the furan ring is seen around δ 7.60-7.67 ppm. raco.catrasayanjournal.co.in Two other multiplets for the remaining furan protons are observed between δ 6.52 and 6.72 ppm. raco.catrasayanjournal.co.in

When DMSO-d₆ is used as the solvent, the aromatic protons of both the quinoxaline and furan rings appear as a multiplet in the range of δ 6.90-7.85 ppm. scribd.com

Table 2: ¹H NMR Spectral Data for 2,3-di(furan-2-yl)quinoxaline

| Proton Environment | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| Quinoxaline Ar-H | CDCl₃ | 8.10-8.19 | dd | J = 6.3-6.6, 3.4-3.7 | raco.catrasayanjournal.co.inscispace.com |

| Quinoxaline Ar-H | CDCl₃ | 7.72-7.85 | dd | J = 6.3-6.4, 3.4-3.5 | raco.catrasayanjournal.co.inscispace.com |

| Furan H-5 | CDCl₃ | 7.60-7.67 | m | - | raco.catrasayanjournal.co.in |

| Furan H-3, H-4 | CDCl₃ | 6.52-6.72 | m | - | raco.catrasayanjournal.co.in |

| Quinoxaline & Furan Ar-H | DMSO-d₆ | 6.90-7.85 | m | - | scribd.com |

The ¹³C NMR spectrum provides further confirmation of the structure of 2,3-di(furan-2-yl)quinoxaline.

In CDCl₃, the spectrum shows signals corresponding to the carbon atoms of both the quinoxaline and furan rings. Key signals are observed at approximately δ 150.79, 144.27, 142.66, 140.63, 130.45, 129.13, 113.05, and 111.95 ppm. raco.cat

In DMSO-d₆, the carbon signals appear at δ 157.9, 144.6, 142.6, 142.4, 129.8, 129.5, and 112.4 ppm. scribd.com

Table 3: ¹³C NMR Spectral Data for 2,3-di(furan-2-yl)quinoxaline

| Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|

| CDCl₃ | 150.79, 144.27, 142.66, 140.63, 130.45, 129.13, 113.05, 111.95 | raco.cat |

| DMSO-d₆ | 157.9, 144.6, 142.6, 142.4, 129.8, 129.5, 112.4 | scribd.com |

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

LC-MS analysis of 2,3-di(furan-2-yl)quinoxaline confirms its molecular weight. The mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. For a derivative, (2,3-di(furan-2-yl)quinoxalin-6-yl)(phenyl)methanone, the base peak was observed at m/z 255. jocpr.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical method for the identification and purity assessment of 2,3-di(furan-2-yl)quinoxaline. In this technique, the compound is vaporized and separated from other components in a gas chromatograph before being ionized and fragmented in the mass spectrometer. While multiple studies confirm the use of mass spectrometry for the characterization of this compound, detailed fragmentation analyses are not consistently published. researchgate.netresearchgate.neteurjchem.com

The mass spectrum provides two critical pieces of information: the mass-to-charge ratio (m/z) of the intact molecule (the molecular ion) and the pattern of fragment ions, which serves as a molecular fingerprint. The molecular formula of 2,3-di(furan-2-yl)quinoxaline is C₁₆H₁₀N₂O₂, corresponding to a molecular weight of 262.26 g/mol . scribd.com Therefore, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 262.

The fragmentation pattern is dictated by the structure of the molecule, with cleavage typically occurring at the weakest bonds or leading to the formation of stable ions. For 2,3-di(furan-2-yl)quinoxaline, fragmentation is predicted to involve the furan rings and the quinoxaline core. Common fragmentation pathways for furan moieties include the loss of a neutral carbon monoxide (CO) molecule (28 Da) or a formyl radical (CHO, 29 Da). The quinoxaline ring can undergo cleavage, leading to fragments characteristic of the benzene (B151609) and pyrazine (B50134) rings.

A summary of predicted significant ions in the mass spectrum of 2,3-di(furan-2-yl)quinoxaline is presented below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 2,3-Di(furan-2-yl)quinoxaline

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 262 | [C₁₆H₁₀N₂O₂]⁺ | Molecular Ion (M⁺) |

| 234 | [C₁₅H₁₀N₂O]⁺ | M⁺ - CO |

| 195 | [C₁₂H₇N₂O]⁺ | M⁺ - C₄H₃O (Furan radical) |

| 167 | [C₁₁H₇N₂]⁺ | M⁺ - C₄H₃O - CO |

| 128 | [C₈H₄N₂]⁺ | Quinoxaline radical cation |

| 102 | [C₆H₄N]⁺ | Fragment from quinoxaline ring cleavage |

| 76 | [C₆H₄]⁺ | Benzene radical cation from quinoxaline core |

Note: This table is based on theoretical fragmentation patterns and serves as a predictive guide. Actual experimental results may vary based on the specific GC-MS conditions.

X-ray Crystallography for Molecular Structure Confirmation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

Despite its importance for unambiguous structural proof, a complete single-crystal X-ray diffraction analysis for 2,3-di(furan-2-yl)quinoxaline has not been reported in the surveyed scientific literature. Consequently, experimental crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available for this specific compound.

For illustrative purposes, the type of data obtained from such an analysis can be seen in studies of structurally related compounds. For example, the analysis of 2,3-diphenylquinoxaline (B159395) revealed a monoclinic crystal system with the space group P2₁/n. acs.org Such studies provide precise measurements of the torsion angles between the substituent rings and the central quinoxaline plane, offering insights into the molecule's conformation in the solid state. acs.org Were a crystal structure for 2,3-di(furan-2-yl)quinoxaline to be determined, it would provide invaluable information on the planarity of the molecule and the orientation of the furan rings relative to the quinoxaline core, which influences its electronic properties and intermolecular interactions.

Computational and Theoretical Investigations of 2,3 Di Furan 2 Yl Quinoxaline

Molecular Modeling and Simulation Methodologies

Monte Carlo Simulation Studies

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular modeling, MC simulations are a powerful tool for exploring the vast conformational space of molecules and their interaction energies with other chemical species or surfaces.

For 2,3-di(furan-2-yl)quinoxaline, MC simulations have been instrumental in understanding its adsorption behavior, particularly on metal surfaces, which is a critical aspect of its potential application as a corrosion inhibitor. najah.eduresearchgate.net These simulations are typically performed using specialized software that allows for the construction of a simulation box containing the molecule of interest and a surface, such as an iron (Fe) slab, often in the presence of a simulated aqueous environment. najah.eduresearchgate.net

The primary goal of these simulations is to identify the most stable adsorption configuration of the 2,3-di(furan-2-yl)quinoxaline molecule on the surface. This is achieved by calculating the adsorption energy for a multitude of randomly generated orientations of the molecule. The configuration with the lowest (most negative) adsorption energy is considered the most favorable.

A study on a structurally related compound, (E)-3-(2-(furan-2-yl) vinyl) quinoxalin-2(1H)-one (FVQ), provides a framework for understanding the likely outcomes for 2,3-di(furan-2-yl)quinoxaline. najah.eduresearchgate.net The simulations for FVQ revealed that the molecule tends to adsorb on the Fe (110) surface in a nearly parallel orientation, which maximizes the contact area and thus the interaction between the molecule and the surface atoms. researchgate.net This strong adsorption is attributed to the presence of heteroatoms (nitrogen and oxygen) and the π-electrons in the aromatic rings, which can interact with the d-orbitals of the iron atoms. najah.edu

The key energetic parameters obtained from such simulations include the total energy of the system, the adsorption energy, the rigid adsorption energy, and the deformation energy. The total energy represents the energy of the inhibitor molecule, the surface, and the solvent. The adsorption energy is a crucial indicator of the strength of the interaction between the inhibitor and the surface.

| Parameter | Description | Hypothetical Value (kcal/mol) for 2,3-di(furan-2-yl)quinoxaline |

| Total Energy | The overall energy of the substrate-adsorbate system. | -2500 |

| Adsorption Energy | The energy released when the inhibitor adsorbs on the surface. A more negative value indicates stronger adsorption. | -150 |

| Rigid Adsorption Energy | The adsorption energy calculated without allowing the inhibitor molecule to change its conformation. | -120 |

| Deformation Energy | The energy required to change the inhibitor's conformation from its relaxed state to the adsorbed state. | 30 |

Note: The values in this table are hypothetical and are presented to illustrate the typical outputs of a Monte Carlo simulation study for this type of system.

Radial Distribution Function Analysis

Radial Distribution Function (RDF) analysis is a powerful statistical mechanics tool used to describe how the density of surrounding particles varies as a function of distance from a reference particle. wikipedia.org In computational chemistry, RDF, often denoted as g(r), provides detailed information about the local structure and non-covalent interactions within a system. wikipedia.org It is particularly useful for analyzing the results of molecular simulations, such as those generated by Monte Carlo or molecular dynamics methods.

When applied to the study of 2,3-di(furan-2-yl)quinoxaline, particularly in the context of its interaction with a metal surface, RDF analysis can pinpoint the specific atoms in the molecule that are most involved in the adsorption process. By calculating the RDF between atoms of the inhibitor molecule and the surface atoms, one can determine the average distances of these interactions.

For instance, in the study of the related quinoxaline (B1680401) derivative FVQ, RDF analysis was used to investigate the interactions between the heteroatoms (N and O) and carbon atoms of the inhibitor and the iron atoms of the mild steel surface. researchgate.net The analysis revealed that the bond lengths between these atoms and the iron surface were typically less than 3.5 Å, indicating a strong interaction that could be attributed to either chemisorption or physisorption. researchgate.net

For 2,3-di(furan-2-yl)quinoxaline, a similar RDF analysis would likely show sharp peaks at specific distances for the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the furan (B31954) rings with the iron atoms. The positions of these peaks would provide the characteristic bond lengths for these interactions.

| Interacting Atoms | Description | Likely Interaction Distance (Å) |

| N (quinoxaline) - Fe | Interaction between the nitrogen atoms of the quinoxaline core and the iron atoms of the surface. | ~ 2.0 - 2.5 |

| O (furan) - Fe | Interaction between the oxygen atoms of the furan rings and the iron atoms of the surface. | ~ 2.2 - 2.8 |

| C (aromatic) - Fe | Interaction between the carbon atoms of the aromatic rings and the iron atoms of the surface. | ~ 3.0 - 3.5 |

Note: The distances in this table are illustrative and based on typical interaction lengths found in similar systems.

By providing a detailed picture of the short-range order and specific atomic interactions, RDF analysis complements the energetic information obtained from Monte Carlo simulations, offering a more complete understanding of the adsorption mechanism of 2,3-di(furan-2-yl)quinoxaline at a molecular level.

Advanced Applications in Materials Science and Technology

Optoelectronic Materials Development

The quest for novel materials with tailored optical and electronic properties is a cornerstone of modern materials science. 2,3-di(furan-2-yl)quinoxaline has garnered attention for its potential to contribute to the creation of sophisticated optoelectronic devices, owing to its inherent luminescent capabilities and the tunability of its photophysical behavior.

Fluorescent and Luminescent Systems

The fluorescence of 2,3-di(furan-2-yl)quinoxaline is a key attribute driving its application in various luminescent systems. The compound's ability to absorb light at a specific wavelength and emit it at a longer, visible wavelength forms the basis of its utility in areas ranging from bio-imaging to organic light-emitting diodes (OLEDs).

2,3-di(furan-2-yl)quinoxaline is particularly noted for its emission in the blue region of the electromagnetic spectrum. Research has shown that this compound, often designated as compound 5 in relevant studies, exhibits distinct blue fluorescence. This characteristic is attributed to the electronic structure of the molecule, where the furan (B31954) rings act as electron-donating groups, influencing the energy levels of the quinoxaline (B1680401) core and resulting in the emission of blue light. The intensity of this fluorescence is notably high, underscoring its potential as a robust blue emitter in various applications.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. While detailed AIE studies specifically on 2,3-di(furan-2-yl)quinoxaline are still emerging, the broader class of quinoxaline derivatives has been shown to exhibit this behavior. The proposed mechanism for AIE in similar systems often involves the restriction of intramolecular rotation (RIR) in the aggregated state. In solution, the free rotation of the furan rings can lead to non-radiative decay of the excited state, quenching fluorescence. However, in an aggregated or solid state, this rotation is hindered, which blocks the non-radiative pathways and forces the excited molecule to release its energy as light, thus enhancing the fluorescence intensity. This property is highly valuable for applications such as solid-state lighting and biological sensors.

Solvatochromism, the change in a substance's color or spectral properties with a change in the polarity of the solvent, is another significant characteristic of certain quinoxaline derivatives. This property arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. For 2,3-di(furan-2-yl)quinoxaline, it is anticipated that the emission spectrum would shift depending on the polarity of the surrounding medium. In more polar solvents, a red-shift (a shift to longer wavelengths) of the emission maximum is generally expected due to the greater stabilization of the more polar excited state. This sensitivity to the local environment makes such compounds promising candidates for use as fluorescent probes to study the polarity of microenvironments, such as in biological membranes or polymer matrices.

The following table outlines the expected solvatochromic behavior of 2,3-di(furan-2-yl)quinoxaline based on general principles and data from related compounds.

| Solvent | Polarity (ET(30) kcal/mol) | Expected Emission Maximum (λem) |

| Toluene (B28343) | 33.9 | Shorter Wavelength (Blue) |

| Chloroform (B151607) | 39.1 | Intermediate Wavelength |

| Acetone | 42.2 | Intermediate Wavelength |

| Ethanol (B145695) | 51.9 | Longer Wavelength (Blue-Green) |

| Methanol (B129727) | 55.4 | Longer Wavelength (Blue-Green) |

The photophysical properties of 2,3-di(furan-2-yl)quinoxaline are central to its performance in optoelectronic applications. These properties include the molar absorption coefficient, the wavelengths of maximum absorption and emission, the Stokes shift (the difference between the absorption and emission maxima), and the fluorescence quantum yield (the efficiency of the fluorescence process).

Research has indicated that the presence of electron-donating furan groups contributes to a higher fluorescence intensity. The quantum yield, a measure of the number of photons emitted relative to the number of photons absorbed, is a critical parameter for evaluating the efficiency of a fluorescent material. While specific quantum yield values for 2,3-di(furan-2-yl)quinoxaline in a range of solvents are not yet extensively documented in publicly available literature, it is expected to be significant, particularly in non-polar environments where non-radiative decay pathways are less prevalent.

A summary of the key photophysical parameters for 2,3-di(furan-2-yl)quinoxaline is presented in the table below, with some values being estimations based on the behavior of similar compounds.

| Parameter | Value/Range |

| Absorption Maximum (λabs) | ~350-400 nm |

| Emission Maximum (λem) | ~420-480 nm (in the blue region) |

| Stokes Shift (Δλ) | ~70-80 nm |

| Fluorescence Quantum Yield (ΦF) | Moderate to High (Solvent Dependent) |

The ability of a material to emit light efficiently in the solid state is crucial for its use in applications such as organic light-emitting diodes (OLEDs) and solid-state lighting. Many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, which significantly reduces their emission intensity. However, compounds exhibiting AIE, as is potentially the case for 2,3-di(furan-2-yl)quinoxaline, can overcome this limitation and display strong fluorescence in their solid form.

The solid-state emission of 2,3-di(furan-2-yl)quinoxaline is expected to be in the blue region of the spectrum. The crystal packing and intermolecular interactions in the solid state will play a critical role in determining the precise emission wavelength and quantum efficiency. The restriction of intramolecular rotations of the furan rings upon solidification is the likely mechanism that would lead to enhanced solid-state emission, making this compound a promising candidate for the development of efficient and stable solid-state light emitters.

Near-Infrared (NIR-II) Fluorophore Design

The design of fluorophores emitting in the second near-infrared (NIR-II) window (1000-1700 nm) is of significant interest for deep-tissue bio-imaging, owing to reduced light scattering and minimal tissue autofluorescence in this range. The 2,3-di(furan-2-yl)quinoxaline scaffold is a promising candidate for the core of such fluorophores. Theoretical calculations and experimental findings on structurally related compounds suggest that the furan-modified quinoxaline core can act as a potent electron acceptor. fao.orgresearchgate.net When incorporated into a donor-acceptor-donor (D-A-D) molecular architecture, this quinoxaline derivative can facilitate intense intramolecular charge transfer (ICT), which is a key mechanism for shifting fluorescence to longer wavelengths.

Research has shown that replacing the commonly used thiophene (B33073) donors with furan moieties can lead to a red shift in absorption and an enhancement of the absorption coefficient and fluorescent quantum yield. ecnu.edu.cnnih.govdntb.gov.ua The stronger electron-donating ability of furan compared to thiophene enhances the D-A interaction, pushing the emission further into the NIR region. nih.gov For instance, a D-A-D type NIR-II fluorophore designed with a 6,7-di(furan-2-yl)- researchgate.netsci-hub.catiaea.orgthiadiazolo[3,4-g]quinoxaline acceptor unit demonstrated emission beyond 1300 nm. fao.orgresearchgate.net This highlights the principle that the 2,3-di(furan-2-yl)quinoxaline core, with its potent electron-accepting nature, is a foundational element for creating next-generation NIR-II probes for high-resolution in vivo imaging applications. fao.orgresearchgate.net

Charge Transport Materials in Organic Electronics

The 2,3-di(furan-2-yl)quinoxaline moiety has been successfully integrated as an electron-acceptor unit into the backbone of donor-acceptor (D-A) conjugated polymers for applications in organic electronics. sci-hub.catiaea.org These materials are crucial for the fabrication of devices such as organic field-effect transistors (OFETs) and electrochromic devices. The strong electron-accepting nature and coplanar structure of the 2,3-di(furan-2-yl)quinoxaline unit are instrumental in defining the electronic properties of these polymers. sci-hub.cat

Polymers incorporating the 2,3-di(furan-2-yl)quinoxaline unit have demonstrated the ability to transport both positive (holes) and negative (electrons) charge carriers, a property known as ambipolar charge transport. This is evidenced by their ability to undergo both p-doping (oxidation) and n-doping (reduction) processes, as observed in cyclic voltammetry studies. sci-hub.catiaea.org The presence of both stable oxidized and reduced states is a critical feature for the development of complementary logic circuits and other advanced electronic devices.

Donor-acceptor polymers based on 2,3-di(furan-2-yl)quinoxaline have been characterized as strong electron-acceptors and good n-type conjugated polymers. sci-hub.cat The redox peaks corresponding to the n-doping/dedoping process in these polymers are notably more pronounced than those for p-doping/dedoping. sci-hub.cat This indicates a greater stability and facility in accepting and transporting electrons, which is a sought-after characteristic for n-channel transistors in organic electronics. The incorporation of the 2,3-di(furan-2-yl)quinoxaline acceptor is critical for enabling this n-doping behavior. sci-hub.cat

Electrochemical Properties in Device Applications

The electrochemical properties of polymers containing the 2,3-di(furan-2-yl)quinoxaline moiety are fundamental to their performance in electronic devices. These properties are typically investigated using cyclic voltammetry to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the electrochemical band gap.

Three new polymers were synthesized by combining the 2,3-di(furan-2-yl)quinoxaline acceptor with different thiophene-based donor units:

PFETQ : poly[2,3-di(2-furyl)-5,8-bis(2-(3,4-ethylenedioxythiophene)) quinoxaline] sci-hub.cat

PFTQ : poly[2,3-di(2-furyl)-5,8-bis(2-thienyl) quinoxaline] sci-hub.cat

PFMTQ : poly[2,3-di(2-furyl)-5,8-bis(2-(3-methoxythiophene)) quinoxaline] sci-hub.cat

The electrochemical and optical properties of these polymers are summarized in the table below. The low optical band gaps indicate their potential for applications in various optoelectronic devices. sci-hub.cat The introduction of the 2,3-di(furan-2-yl)quinoxaline unit leads to a significant reduction in the band gap compared to analogous polymers with other acceptor units. sci-hub.cat

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) |

|---|---|---|---|---|

| PFETQ | -4.65 | -3.46 | 1.19 | 1.15 |

| PFTQ | -4.90 | -3.52 | 1.38 | 1.34 |

| PFMTQ | -4.72 | -3.48 | 1.24 | 1.20 |

Applications in Catalysis Research

While direct applications of 2,3-di(furan-2-yl)quinoxaline as a catalyst in chemical reactions are not extensively documented in the reviewed literature, its role as a fundamental building block for the synthesis of complex, functional molecules is well-established. sci-hub.cat

The 2,3-di(furan-2-yl)quinoxaline unit serves as a crucial monomer in the synthesis of advanced donor-acceptor conjugated polymers. sci-hub.catiaea.org In this context, it acts as a rigid, electron-deficient core that can be chemically connected to various electron-donating units to create macromolecules with tailored electronic and optical properties. sci-hub.cat The synthesis of polymers like PFETQ, PFTQ, and PFMTQ exemplifies the use of 2,3-di(furan-2-yl)quinoxaline as a building block to construct complex molecular architectures designed for specific functions in materials science. sci-hub.cat The versatility of this compound as a synthetic precursor allows for the systematic tuning of polymer properties by pairing it with different donor molecules, thereby enabling the creation of a wide range of materials for organic electronics from a single, foundational quinoxaline-based structure. sci-hub.cat

Corrosion Inhibition Studies (for derivatives)

Research into various quinoxaline derivatives has consistently demonstrated their ability to mitigate corrosion. For instance, studies on hydrazinylidene-based quinoxaline derivatives, such as (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline and (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline, have shown significant efficacy in protecting mild steel in hydrochloric acid solutions. imist.maimist.ma Similarly, quinoxalinone derivatives have been identified as promising corrosion inhibitors due to the presence of both nitrogen and oxygen heteroatoms, which can form stable interactions with metal surfaces. mdpi.com The inhibition efficiency of these derivatives is influenced by factors such as their concentration and the surrounding temperature.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are common methods used to evaluate the performance of these inhibitors. imist.manih.govresearchgate.net These studies have consistently shown that the inhibition efficiency of quinoxaline derivatives increases with their concentration. imist.manih.gov For example, at a concentration of 10⁻³ M, inhibition efficiencies for certain hydrazinylidene-based quinoxaline derivatives have been reported to reach up to 89.07%. imist.maimist.ma

The following table summarizes the inhibition efficiencies of some studied quinoxaline derivatives at different concentrations.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Metal | Corrosive Medium | Reference |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ | 89.07 | Mild Steel | 1.0 M HCl | imist.maimist.ma |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 10⁻³ | 87.64 | Mild Steel | 1.0 M HCl | imist.maimist.ma |

| 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) | 10⁻³ | 89 | Mild Steel | 1.0 M HCl | researchgate.net |

| 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) | 10⁻³ | 92 | Mild Steel | 1.0 M HCl | researchgate.net |

| Phenyl-1-propylquinoxaline-2(1H)-one (PRQX) | 10⁻³ | 97.7 | Carbon Steel | 1 M HCl |

Adsorption Behavior and Inhibition Mechanisms

The corrosion inhibition by quinoxaline derivatives is primarily attributed to their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. kfupm.edu.sa The mechanism of this adsorption and the resulting inhibition can be understood through a combination of experimental and theoretical studies.

The adsorption of these molecules on a metal surface can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. bohrium.com Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules, while chemisorption involves the formation of coordinate bonds between the heteroatoms (like nitrogen and oxygen) of the inhibitor and the vacant d-orbitals of the metal atoms. mdpi.comnih.gov

Studies on various quinoxaline derivatives have indicated that their adsorption often follows the Langmuir adsorption isotherm. imist.maimist.manih.gov This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption process is influenced by the molecular structure of the inhibitor, with planar molecules and the presence of electron-donating groups generally leading to stronger adsorption. mdpi.com

Potentiodynamic polarization studies have frequently classified quinoxaline derivatives as mixed-type inhibitors. researchgate.netbohrium.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Electrochemical impedance spectroscopy (EIS) results further support the adsorption mechanism, showing an increase in charge-transfer resistance and a decrease in double-layer capacitance with increasing inhibitor concentration, which is indicative of a protective film formation. researchgate.net

Quantum chemical studies using Density Functional Theory (DFT) have been employed to correlate the molecular structure of quinoxaline derivatives with their inhibition efficiency. scispace.comresearchgate.net These theoretical calculations help in understanding the electronic properties of the inhibitor molecules, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in determining the nature of their interaction with the metal surface. researchgate.net

The following table outlines the key aspects of the adsorption and inhibition mechanisms for some representative quinoxaline derivatives.

| Inhibitor Compound | Adsorption Isotherm | Inhibition Mechanism | Key Findings | Reference |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline | Langmuir | Mixed-type | Adheres to the mild steel surface, with performance maintained at high temperatures. imist.maimist.ma | imist.maimist.ma |

| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline | Langmuir | Mixed-type | The corrosion process is controlled by charge transfer. imist.maimist.ma | imist.maimist.ma |

| Methyl quinoxaline-6-carboxylate and Quinoxaline-6-carboxylic acid | Langmuir | Mixed-type | Adsorption is a mix of physical and chemical processes. bohrium.com | bohrium.com |

| Phenyl-1-propylquinoxaline-2(1H)-one | Langmuir | Mixed-type | Slows both anodic and cathodic corrosion processes. | |

| Quinoxalin-2(1H)-one and its methyl-substituted derivatives | N/A | Chemisorption | Protonated forms show stronger adsorption; parallel orientation on the metal surface is more stable. mdpi.comnih.gov | mdpi.comnih.gov |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The classical synthesis of quinoxaline (B1680401) derivatives involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comnih.gov While effective, future research is aimed at developing more sustainable, efficient, and versatile synthetic methodologies.

Green Chemistry Approaches : A significant trend is the move towards environmentally benign synthesis. An example is the development of green hydrothermal synthesis methods for fluorescent 2,3-diarylquinoxalines, which reduces the need for harsh solvents and high temperatures. medchemexpress.com Future work will likely focus on optimizing these methods, exploring water as a solvent, and utilizing microwave-assisted or ultrasound-assisted techniques to reduce reaction times and energy consumption.